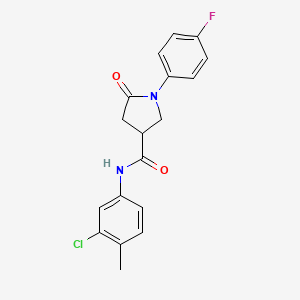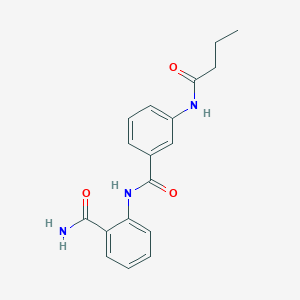![molecular formula C15H19N3O3S2 B11169242 N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B11169242.png)
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYLMETHANESULFONYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a phenylmethanesulfonyl group attached to a thiadiazole ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYLMETHANESULFONYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization to form the thiadiazole ring. The phenylmethanesulfonyl group is then introduced through a sulfonylation reaction, using reagents such as phenylmethanesulfonyl chloride. Finally, the propanamide moiety is attached through an amidation reaction, using appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-PHENYLMETHANESULFONYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
3-PHENYLMETHANESULFONYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-phenylmethanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- 3-phenylmethanesulfonyl-N-[3-(propan-2-yloxy)propyl]propanamide
Uniqueness
3-PHENYLMETHANESULFONYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring structure or have different substituents .
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-11(2)14-17-18-15(22-14)16-13(19)8-9-23(20,21)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
InChI Key |
BXGGNWBQXDYEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11169170.png)

![N-cycloheptyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169206.png)
![N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169222.png)
![Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169228.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11169237.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11169249.png)
![3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11169251.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169255.png)
![N-(2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11169256.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169263.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11169265.png)
